molecular formula C3H4Cl2O2 B1583519 2,3-Dichloropropionic acid CAS No. 565-64-0

2,3-Dichloropropionic acid

Cat. No.: B1583519
CAS No.: 565-64-0
M. Wt: 142.97 g/mol
InChI Key: GKFWNPPZHDYVLI-UHFFFAOYSA-N
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Description

2,3-Dichloropropionic acid (IUPAC: 2,3-dichloropropanoic acid, CAS 565-64-0) is a halogenated carboxylic acid with the molecular formula C₃H₄Cl₂O₂ and a molecular weight of 142.96 g/mol . It exists as a white-to-yellow crystalline powder with a melting point of 52°C and a boiling point of 210°C . Structurally, it features chlorine atoms on the second and third carbon atoms of the propionic acid backbone (Figure 1).

Properties

IUPAC Name

2,3-dichloropropanoic acid
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InChI

InChI=1S/C3H4Cl2O2/c4-1-2(5)3(6)7/h2H,1H2,(H,6,7)
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InChI Key

GKFWNPPZHDYVLI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H4Cl2O2
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DSSTOX Substance ID

DTXSID10870615
Record name 2,3-Dichloropropanoic acid
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Molecular Weight

142.97 g/mol
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CAS No.

565-64-0
Record name 2,3-Dichloropropionic acid
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Record name 2,3-Dichloropropionic acid
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Record name 2,3-DICHLOROPROPIONIC ACID
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Preparation Methods

Chemical Synthesis via Halogenation of Propionic Acid Derivatives

One classical approach to preparing 2,3-dichloropropionic acid involves the halogenation of propionic acid or its derivatives. This method typically uses chlorine or other chlorinating agents to introduce chlorine atoms at the 2 and 3 positions of the propionic acid backbone.

  • The reaction is often carried out under controlled temperature conditions to avoid over-chlorination or side reactions.
  • Solvents such as chlorinated hydrocarbons (e.g., chloroform, methylene dichloride) are used to dissolve reactants and facilitate the halogenation process.
  • The halogenation step requires careful control of stoichiometry and reaction time to maximize yield and purity.

Enzymatic Synthesis and Biotransformation

A novel and selective method involves enzymatic conversion using halo acid dehalogenases derived from microorganisms such as Pseudomonas putida.

  • Racemic this compound can be selectively converted into optically active 3-chlorolactic acid by enzymatic hydrolytic dehalogenation.
  • This enzymatic process proceeds with inversion of configuration, producing enantiomerically pure products useful for pharmaceutical synthesis.
  • The reaction conditions typically involve incubation at mild temperatures (~30°C) in buffered aqueous solutions.
  • The enzyme shows specificity for the L-isomer of this compound, converting it to D-3-chlorolactic acid and leaving the other enantiomer unaltered.
  • This method is advantageous for producing optically active compounds and has been demonstrated to achieve yields up to 80% for the desired enantiomer.

Preparation of Alkali Metal Salts of this compound

Another important preparative step involves neutralization of this compound to form its alkali metal salts, which are often intermediates or final products in industrial processes.

  • The neutralization reaction is performed by reacting this compound with alkali metal carbonates or hydroxides.
  • Reaction media include chlorinated hydrocarbons such as monochlorobenzene, chloroform, and methylene dichloride.
  • The process involves forming a slurry of the alkali compound in the solvent, followed by slow addition of the acid to control heat and gas evolution (e.g., CO2 when using carbonate).
  • Heating the reaction mixture (typically 40–70°C) for 1.5 to 3.5 hours ensures completion of neutralization.
  • The alkali salt precipitates out of the reaction medium upon cooling and can be filtered and dried.
  • This method achieves high conversion rates (>99%) and efficient recovery of the salt product, minimizing losses.

Comparative Data on Neutralization in Various Solvents

Solvent Temperature (°C) Reaction Time (hours) Conversion (%) Notes
Monochlorobenzene 70 3.5 >99 Efficient neutralization and salt recovery
Chloroform 45 ~2.2 (130 minutes) >99 Mild conditions, high yield
Methylene dichloride 41 (boiling) 1.5 + 8 (standing) >99.8 Highest conversion, salt precipitates well

These data demonstrate that chlorinated hydrocarbon solvents are effective media for the preparation of alkali metal salts of this compound, with reaction conditions optimized for temperature and time to maximize yield and purity.

Research Findings and Practical Considerations

  • The enzymatic approach offers a stereoselective route to valuable chiral intermediates but requires enzyme preparation and controlled biocatalytic conditions.
  • Chemical halogenation remains a straightforward method but may produce racemic mixtures and requires careful handling of hazardous reagents.
  • Neutralization to alkali salts is a critical step for isolation and purification, with solvent choice significantly impacting reaction completeness and ease of product recovery.
  • The use of chlorinated solvents, despite environmental concerns, is justified by their effectiveness in dissolving reactants and facilitating precipitation of salts.
  • Reaction monitoring by techniques such as NMR, HPLC, and refractometry is essential for assessing conversion and enantiomeric purity in enzymatic processes.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
Chemical Halogenation Chlorine, propionic acid derivatives, chlorinated solvents Simple, scalable Racemic mixture, hazardous reagents
Enzymatic Biotransformation Halo acid dehalogenase, Pseudomonas putida, buffered aqueous media Enantioselective, mild conditions Requires enzyme preparation
Alkali Salt Formation Alkali metal carbonate/hydroxide, chlorinated hydrocarbon solvents, heat High yield, easy isolation Use of chlorinated solvents

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloropropionic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives.

    Reduction Reactions: Reduction of this compound can yield 2,3-dichloropropanol.

    Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or ketones.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

2,3-Dichloropropionic acid serves as a building block in synthesizing various organic compounds, such as herbicides and pharmaceuticals. It is also studied for its effects on plant growth and metabolism, especially regarding herbicidal activity. Research is ongoing to explore its potential as a precursor in synthesizing bioactive molecules. Furthermore, it is used in producing agrochemicals and as an intermediate in synthesizing other industrial chemicals.

Material Science Applications

This compound is a precursor for synthesizing ionic polymers with polar groups. These polymers, combined with surface-modified SiO2 nanoparticles, create nanocomposite electrolytes suitable for dye-sensitized solar cells (DSCs). The polar groups enhance iodide ionization, increasing charge carriers and resulting in high electrolyte conductivity (3.05 mS cm−1). DSCs using this composite electrolyte show good stability and photo-to-current conversion efficiencies exceeding 5% under various light intensities.

Synthesis of Biologically Relevant Molecules

This compound is a key starting material for synthesizing dl-2-amino-2-thiazoline-4-carboxylic acid. One-pot synthesis methods using this compound have significantly improved the yield of dl-2-amino-2-thiazoline-4-carboxylic acid, reaching up to 93%.

Herbicide

The primary target of this compound is the meristematic activity in the root tip of plants. This compound interacts with its targets by inhibiting fat synthesis, stopping cell division, reducing wax production by leaves, and affecting carbohydrate, lipid, and nitrogen metabolism. The uptake of this compound by both intact roots and isolated segments is cumulative, with the greatest accumulation in the root tip. The molecular and cellular effects of this compound’s action include the inhibition of root elongation, interference with meristematic activity in the root tip, and alteration of metabolic processes. The action, efficacy, and stability of this compound can be influenced by environmental factors such as light intensity and temperature.

Production of Aziridine-2-carboxylic Acid Amide

Mechanism of Action

The mechanism of action of 2,3-dichloropropionic acid involves its interaction with cellular components, leading to the inhibition of specific metabolic pathways. In plants, it acts as a herbicide by interfering with the synthesis of essential amino acids, ultimately leading to plant death. The compound is absorbed by plant roots and translocated to the meristematic tissues, where it inhibits cell division and elongation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 2,2-Dichloropropionic Acid (Dalapon)
  • Molecular Formula : C₃H₄Cl₂O₂ (isomer of 2,3-DCP).
  • Applications : Herbicide for graminaceous weeds ; protein precipitant in enzyme studies .
  • Key Differences :
    • Bioactivity : Dalapon is more widely used in agriculture, while 2,3-DCP is primarily an industrial intermediate.
    • Environmental Fate : Dalapon degrades faster in soil but shows higher phytotoxicity .
    • Enzyme Interaction : Dalapon is a substrate for L-2-haloacid dehalogenases, whereas 2,3-DCP is less efficiently metabolized .
2.2. 2,3-Dichloroisobutyric Acid (DCIB)
  • Structure : Branched chain (C(CH₂Cl)₂COOH).
  • Applications : Inhibits anthocyanin synthesis in Salvia splendens flowers .
  • Key Differences :
    • Branching : DCIB’s branched structure reduces water solubility compared to linear 2,3-DCP.
    • Biological Impact : DCIB affects pigment metabolism, unlike 2,3-DCP’s bacterial growth inhibition .
2.3. Mono- and Tri-Chlorinated Analogues
  • 3-Chloropropionic Acid (3-CP) :
    • Single Cl on C3; lower toxicity but slower biodegradation .
  • Trichloroacetate (TCA) :
    • Three Cl atoms on acetic acid; persistent environmental pollutant .
  • Key Differences :
    • Halogenation : Reduced chlorination (3-CP) lowers reactivity, while increased chlorination (TCA) enhances environmental persistence.
2.4. Brominated Analogues (e.g., 2-Bromovaleric Acid)
  • Structure : Br replaces Cl; longer carbon chain.
  • Applications : Enhances bacterial detection sensitivity in gas chromatography .
  • Key Differences :
    • Reactivity : Bromine’s larger atomic radius increases steric hindrance, altering enzyme binding .

Physicochemical and Environmental Properties

Property 2,3-Dichloropropionic Acid 2,2-DCP (Dalapon) 3-CP TCA
Molecular Weight (g/mol) 142.96 142.96 108.52 163.39
Melting Point (°C) 52 185 48 57
Boiling Point (°C) 210 190 203 196
Solubility Soluble in polar solvents Water-soluble Moderate High
Environmental Persistence Moderate Low High Very High
Primary Application Chemical synthesis Herbicide Bioremediation Pollutant

Biodegradation and Enzyme Interactions

  • 2,3-DCP: Limited studies suggest slower dehalogenation due to Cl positions; Halomonas spp.
  • 2,2-DCP : Efficiently metabolized by Staphylococcus aureus via dehalogenases .
  • TCA : Resistant to microbial breakdown, accumulating in ecosystems .

Toxicological Profiles

  • 2,3-DCP : Inhibits bacterial growth at low concentrations (Table 1, ); moderate mammalian toxicity (RTECS: UF0700000) .
  • 2,2-DCP : Causes protein precipitation and enzyme inhibition ; linked to developmental toxicity in rats .
  • TCA : Chronic exposure risks in animals due to persistence .

Biological Activity

2,3-Dichloropropionic acid (DCPA) is an organic compound characterized by its molecular formula C3H4Cl2O2\text{C}_3\text{H}_4\text{Cl}_2\text{O}_2 and is noted for its unique substitution pattern, where two hydrogen atoms are replaced by chlorine atoms at the second and third positions of the propionic acid structure. This compound exhibits significant biological activity, particularly in agricultural and biochemical contexts.

Target of Action : DCPA primarily affects meristematic activity in the root tips of plants.

Mode of Action : The compound inhibits fat synthesis, halts cell division, reduces wax production in leaves, and disrupts carbohydrate, lipid, and nitrogen metabolism. These actions lead to notable effects on plant growth and development, particularly root elongation and overall metabolic processes.

Biochemical Pathways : DCPA interacts with various biochemical pathways that govern fat synthesis and cell division. It has been shown to influence enzyme activities and metabolic fluxes within plant cells .

Pharmacokinetics

Research indicates that DCPA uptake by plant roots is cumulative, with the highest concentrations found in the root tips. Environmental factors such as light intensity and temperature can significantly affect its efficacy and stability.

Toxicological Profile

DCPA has demonstrated toxicity in various animal models. For instance, studies have reported skin irritation following topical exposure in rodents at doses around 400 mg/kg . Its potential for causing harm emphasizes the need for careful handling in laboratory and agricultural settings.

Case Studies

  • Impact on Plant Growth : A study examining the effects of DCPA on Arabidopsis thaliana showed that treatment with DCPA resulted in reduced root length and altered metabolic profiles indicative of stress responses. The compound's herbicidal properties were attributed to its interference with normal growth processes.
  • Enzymatic Inhibition : DCPA has been studied for its ability to inhibit specific enzymes involved in lipid metabolism. For example, it was found to inhibit fatty acid synthase activity in vitro, leading to decreased lipid accumulation in treated cells .
  • Biodegradation Potential : Research on bacterial strains capable of degrading DCPA highlighted the potential for bioremediation applications. Strains such as Bacillus subtilis demonstrated effective degradation pathways under controlled conditions, suggesting that microbial treatment could mitigate environmental contamination from DCPA .

Comparative Analysis

CompoundMolecular FormulaBiological ActivityApplications
This compoundC₃H₄Cl₂O₂Inhibits fat synthesis; herbicidalAgriculture; chemical synthesis
2,2-Dichloropropionic AcidC₃H₄Cl₂O₂Similar herbicidal propertiesAgriculture
2-Chloropropionic AcidC₃H₅ClO₂Less potent herbicidal activitySynthesis of organic compounds

Q & A

Q. What are the critical considerations for safely handling and storing 2,3-dichloropropionic acid in laboratory settings?

Methodological Answer:

  • Storage: Store in airtight glass containers, protected from light, and maintain temperatures below 25°C to prevent decomposition .
  • Handling: Use local exhaust ventilation and avoid contact with strong oxidizing agents (e.g., peroxides, nitrates) to prevent hazardous reactions. Wear chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and long-sleeved lab coats .
  • Spill Management: Collect scattered particles using inert tools and transfer to sealed containers. Avoid generating dust or vapors during cleanup .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Melting Point Analysis: Verify purity using the reported melting point range (48–52°C) . Discrepancies may indicate impurities or isomer contamination.
  • Chromatography: Use HPLC or GC-MS to separate and identify degradation products (e.g., halides, CO/CO₂) .
  • Spectroscopy: Employ NMR (¹H/¹³C) and FT-IR to confirm the presence of carboxylic acid (-COOH) and chlorinated moieties .

Q. How can researchers mitigate acute toxicity risks associated with this compound exposure?

Methodological Answer:

  • Exposure Limits: Adhere to LD₅₀ values (oral: 289 mg/kg in rats; dermal: 400 mg/kg in rabbits) for risk assessment .
  • First Aid: For skin contact, rinse immediately with water for 15+ minutes; for ingestion, rinse mouth but do not induce vomiting. Use emergency eyewash stations for ocular exposure .
  • Engineering Controls: Install fume hoods and ensure safety showers are accessible in handling areas .

Advanced Research Questions

Q. What methodologies are effective for studying the environmental degradation of this compound in contaminated ecosystems?

Methodological Answer:

  • Microbial Enrichment: Isolate dehalogenase-producing bacteria (e.g., Burkholderia pseudomallei MF2) from soil/water samples using this compound as the sole carbon source .
  • Enzyme Assays: Quantify dehalogenase activity via chloride ion release assays (e.g., ion chromatography) .
  • Genomic Analysis: Amplify putative dehalogenase genes using PCR primers designed for conserved regions of dlp or had gene families .

Q. How can structural modifications of this compound enhance or alter its reactivity in synthetic applications?

Methodological Answer:

  • Derivatization: Synthesize esters or amides to study steric effects on nucleophilic substitution reactions. For example, react with thionyl chloride to form acyl chlorides .
  • Reactivity Studies: Investigate interactions with nucleophiles (e.g., amines) under controlled pH and temperature. Monitor byproducts via LC-MS .
  • Computational Modeling: Use DFT calculations to predict reaction pathways and compare with experimental outcomes .

Q. What strategies reconcile discrepancies in reported toxicity data for this compound?

Methodological Answer:

  • Source Evaluation: Cross-reference SDS data (e.g., LD₅₀ values ) with peer-reviewed studies to identify methodological differences (e.g., animal models, dosing protocols).
  • Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to assess variability and establish confidence intervals .
  • In Silico Toxicology: Apply QSAR models to predict toxicity endpoints and validate against experimental data .

Q. What experimental designs optimize the detection of this compound decomposition products under varying conditions?

Methodological Answer:

  • Thermal Degradation: Use TGA-FTIR to monitor gas-phase byproducts (e.g., HCl, CO) at elevated temperatures .
  • Photolysis Studies: Exclude solutions to UV light and analyze degradation kinetics via GC-MS. Compare with dark controls .
  • Oxidative Stress Tests: React with H₂O₂ or ozone to simulate environmental oxidation. Quantify intermediates using ion chromatography .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported physical properties (e.g., solubility, vapor pressure) of this compound?

Methodological Answer:

  • Standardization: Replicate measurements under controlled conditions (e.g., OECD guidelines for solubility testing) .
  • Interlaboratory Comparisons: Collaborate with multiple labs to validate data using identical protocols .
  • Literature Review: Identify confounding factors (e.g., isomer purity, humidity) in historical studies and adjust experimental parameters accordingly .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloropropionic acid
Reactant of Route 2
2,3-Dichloropropionic acid

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